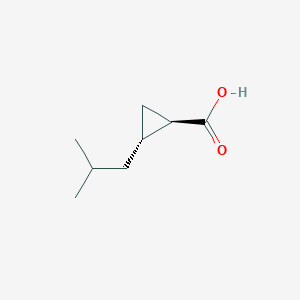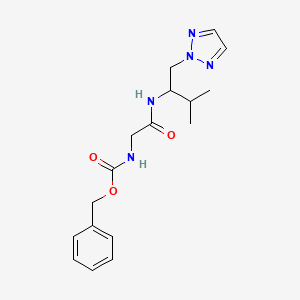
(1R,2R)-2-(2-Methylpropyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(2-Methylpropyl)cyclopropane-1-carboxylic acid, also known as valine, is an essential amino acid that plays a crucial role in protein synthesis and metabolism. It is one of the 20 amino acids that make up the building blocks of proteins in the human body. Valine is an important nutrient that is obtained through the diet, and it has several scientific research applications.
Mechanism of Action
Valine is an essential amino acid that cannot be synthesized by the human body and must be obtained through the diet. It plays a crucial role in protein synthesis and metabolism, and it is involved in the production of energy and the maintenance of muscle tissue. Valine is also a precursor to several important compounds, including isobutyrate and 2-methylbutyrate, which have been shown to have beneficial effects on health.
Biochemical and Physiological Effects:
Valine has several biochemical and physiological effects on the human body. It is involved in the production of energy and the maintenance of muscle tissue, and it has been shown to have anabolic effects on muscle protein synthesis. Valine also plays a role in the regulation of blood sugar levels and the production of insulin, making it useful in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
Valine has several advantages and limitations for lab experiments. Its availability and low cost make it an attractive option for researchers studying protein synthesis and metabolism. However, its hydrophobic nature and tendency to aggregate can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on (1R,2R)-2-(2-Methylpropyl)cyclopropane-1-carboxylic acid, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the role of this compound in protein synthesis and metabolism, and to explore its potential as a dietary supplement for athletes and bodybuilders. Finally, more research is needed to explore the potential of this compound as a therapeutic agent for liver disease, diabetes, and obesity.
Synthesis Methods
Valine can be synthesized through various methods, including microbial fermentation, chemical synthesis, and enzymatic synthesis. The most commonly used method for the large-scale production of (1R,2R)-2-(2-Methylpropyl)cyclopropane-1-carboxylic acid is microbial fermentation, which involves the use of microorganisms such as Corynebacterium glutamicum and Escherichia coli.
Scientific Research Applications
Valine has several scientific research applications, including its use as a dietary supplement for athletes and bodybuilders. It is also used in the treatment of liver disease, diabetes, and obesity. Additionally, (1R,2R)-2-(2-Methylpropyl)cyclopropane-1-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5(2)3-6-4-7(6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYATXWHMMPLPGT-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507653.png)
![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)


![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)
![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)





